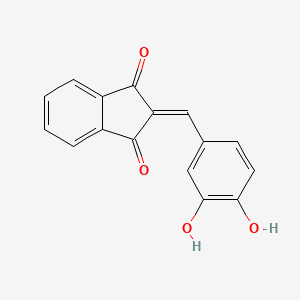![molecular formula C22H28N2O4S B12137698 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12137698.png)
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-etilpiperidin-1-il)sulfonil]fenil}-2-(4-metilfenoxi)acetamida es un compuesto orgánico sintético con la fórmula molecular C15H22N2O3S y un peso molecular de 310,41 g/mol . Este compuesto es conocido por su estructura química única, que incluye un anillo de piperidina, un grupo sulfonilo y una porción de fenoxiacetamida. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{4-[(2-etilpiperidin-1-il)sulfonil]fenil}-2-(4-metilfenoxi)acetamida normalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se sintetiza mediante una reacción de ciclización que involucra un precursor adecuado.
Introducción del grupo sulfonilo: El grupo sulfonilo se introduce mediante sulfonación, utilizando reactivos como trióxido de azufre o ácido clorosulfónico.
Unión del grupo fenilo: El grupo fenilo se une a través de una reacción de acilación de Friedel-Crafts.
Formación de la porción de fenoxiacetamida: La porción de fenoxiacetamida se sintetiza haciendo reaccionar 4-metilfenol con cloruro de acetilo, seguido de la unión con el derivado de piperidina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. Los métodos industriales comunes incluyen la síntesis en flujo continuo y el procesamiento por lotes, con un control cuidadoso de la temperatura, la presión y el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{4-[(2-etilpiperidin-1-il)sulfonil]fenil}-2-(4-metilfenoxi)acetamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de sulfonilo sustituidos.
Aplicaciones Científicas De Investigación
N-{4-[(2-etilpiperidin-1-il)sulfonil]fenil}-2-(4-metilfenoxi)acetamida se utiliza en diversos campos de investigación científica, entre ellos:
Química: Como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: En estudios que implican la inhibición de enzimas y la unión a receptores.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-{4-[(2-etilpiperidin-1-il)sulfonil]fenil}-2-(4-metilfenoxi)acetamida implica su interacción con dianas moleculares específicas. El compuesto puede actuar como un inhibidor de ciertas enzimas o receptores, modulando su actividad. El grupo sulfonilo juega un papel crucial en la unión al sitio activo del objetivo, mientras que el anillo de piperidina y la porción de fenoxiacetamida contribuyen a la afinidad de unión general y la especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- N-{4-[(2-metilpiperidin-1-il)sulfonil]fenil}acetamida
- N-{4-[(4-aminopiperidin-1-il)sulfonil]fenil}acetamida
- N-{4-[(2-etilpiperidin-1-il)sulfonil]fenil}-2-(4-metoxifenoxi)acetamida
Unicidad
N-{4-[(2-etilpiperidin-1-il)sulfonil]fenil}-2-(4-metilfenoxi)acetamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo 2-etilpiperidin-1-il mejora su afinidad de unión y especificidad en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C22H28N2O4S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4S/c1-3-19-6-4-5-15-24(19)29(26,27)21-13-9-18(10-14-21)23-22(25)16-28-20-11-7-17(2)8-12-20/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25) |
Clave InChI |
MBRSGFQQAXYJOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137623.png)

![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137629.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137636.png)
![N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12137638.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12137643.png)
![(5Z)-2-(4-tert-butylphenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137648.png)


![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12137670.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-tert-butylphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12137672.png)
![Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate](/img/structure/B12137677.png)

![Ethyl 4-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperazinecarboxylate](/img/structure/B12137693.png)
